3-(4-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide - 6577-02-2

3-(4-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide

Catalog Number: EVT-4795020
CAS Number: 6577-02-2
Molecular Formula: C17H16F3NO3
Molecular Weight: 339.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

  • Compound Description: AMG 487 is a potent and orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It displays dose- and time-dependent pharmacokinetics in humans after multiple oral doses []. A key characteristic of AMG 487 is its metabolism by CYP3A enzymes, leading to the formation of two primary metabolites, M1 (pyridyl N-oxide) and M2 (O-deethylated AMG 487) [].

{1-Benzyl-5-[4-(trifluoromethoxy)phenyl]-1H-indol-3-yl}(oxo)acetic Acid (PAI-039)

  • Compound Description: PAI-039 is an orally active plasminogen activator inhibitor-1 (PAI-1) inhibitor []. It exhibits promising prothrombolytic properties, accelerating fibrinolysis while maintaining normal coagulation in a canine model of coronary occlusion [].

α-Cyano-β-Hydroxy-β-Methyl-N-[4-(Trifluoromethoxy)Phenyl]-Propenamide (LFM-A12)

  • Compound Description: LFM-A12 is a highly specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase [, ]. It exhibits potent inhibitory activity against EGFR kinase without affecting the activity of other tyrosine kinases [, ].

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (bicalutamide)

  • Compound Description: Bicalutamide is an oral medication used to treat prostate cancer. It belongs to the anti-androgen class of drugs []. Quantum chemical studies have provided insights into its steric energy, conformation, and potential interactions with androgen receptors [].

1-(2-Chlorobenzoyl)-3-[4-(trifluoromethoxy)phenyl]urea

  • Compound Description: This compound belongs to a fourth generation of insecticides with high selectivity, low acute toxicity for mammals, and high biological activity [].

N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl) propanamide

  • Compound Description: This compound is a precursor in the synthesis of a Cu(II) complex compound [].

2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazole derivatives

  • Compound Description: These compounds represent a series of oxadiazole derivatives synthesized and evaluated for their larvicidal activity against Culex quinquefasciatus mosquitoes [].

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

  • Compound Description: Compound 20 is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor that enhances cognitive performance in preclinical models [].

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

  • Compound Description: TAK-915 represents a clinical candidate and a highly potent and selective PDE2A inhibitor that demonstrates favorable brain penetration and improves cognitive function in preclinical studies []. It has advanced into human clinical trials for cognitive disorders [].

Ethyl 1-phenyl-2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-5-carboxylate

  • Compound Description: The crystal structure of this benzimidazole derivative has been reported []. It exhibits intramolecular C–H⋯F hydrogen bonding and weak intermolecular interactions in its crystal packing [].

N-{(1S,2S)-2-(3-cyanophenyl)- 3-[4-(2-[18F]fluoroethoxy)phenyl]-1-methylpropyl}- 2-methyl-2-[(5-methylpyridin-2-yl)oxy]propanamide ([18F]-16)

  • Compound Description: [18F]-16 is a cannabinoid-1 receptor (CB1R) positron emission tomography tracer designed for clinical use. It exhibits good brain uptake and an excellent signal-to-noise ratio in rhesus monkeys [].

2-Methyl-N-[(4-nitro-3-trifluoromethyl)phenyl]propanamide (flutamide)

  • Compound Description: Flutamide is a nonsteroidal antiandrogen used in the treatment of prostate cancer [, ]. Its metabolism involves CYP enzymes, and the formation of reactive metabolites has been implicated in its potential for hepatic dysfunction [, ].

2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole

  • Compound Description: The crystal structure of this benzimidazole derivative has been reported []. It displays N—H⋯N hydrogen bonding and stacking interactions in its crystal structure [].

N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide

  • Compound Description: These two propanamide derivatives have been identified as potent antioxidants, exhibiting activity comparable to ascorbic acid [, ]. Additionally, they have demonstrated anticancer activity against human glioblastoma and triple-negative breast cancer cell lines [, ].

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: This series of bi-heterocyclic propanamides has shown potent urease inhibitory activity with low cytotoxicity, making them potential candidates for further development as therapeutic agents [].

3-Chloro-N-(2-((2-dimethylamino) ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl) pyrimidin-2-yl)amino)phenyl)propanamide

  • Compound Description: This specific propanamide derivative is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent []. The development of a sensitive UPLC-QDa method for its trace-level quantification underscores the importance of monitoring such impurities during drug development [].

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

  • Compound Description: Compound 7n is a potent and orally available glycine transporter 1 (GlyT1) inhibitor []. It displays favorable pharmacokinetic properties and increases cerebrospinal fluid (CSF) glycine levels in rats, making it a potential therapeutic candidate for CNS disorders [].

(4Z)-3-Methyl-1-phenyl-4-{(phenyl)[4-(trifluoromethoxy)anilino]methylene}-1H-pyrazol-5(4H)-one

  • Compound Description: The crystal structure of this pyrazolone derivative has been reported, revealing its enamine-keto form and the presence of intra- and intermolecular hydrogen bonding interactions [].

N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962).

  • Compound Description: VU6012962 is an orally bioavailable and CNS-penetrant metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulator (NAM) that demonstrates promising preclinical efficacy in anxiety models [].

(S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23)

  • Compound Description: S-23 is a selective androgen receptor modulator (SARM) investigated as a potential hormonal male contraceptive []. Preclinical studies in rats have shown its efficacy in suppressing LH and FSH levels, leading to reversible infertility [].

3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide

  • Compound Description: This indazole derivative has been synthesized and characterized using X-ray crystallography []. It exhibits promising inhibitory activity against the proliferation of cancer cell lines [].

2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0)

  • Compound Description: T0510.3657 is a GPR17 agonist that, in combination with the phenolic compound THTMP, demonstrates synergistic cytotoxic effects against glioblastoma cells [].

2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) and 2-(3-hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide (B2)

  • Compound Description: These orcinolic derivatives function as OH- indicators, exhibiting distinct spectral shifts upon deprotonation [].

N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino)propanamide

  • Compound Description: This quinoline derivative displays anti-Mycobacterium phlei 1180 activity. Its structure, determined by X-ray diffraction, reveals a three-dimensional structure stabilized by weak hydrogen bonds [].

4-Fluoroisobutyrylfentanyl (4F-iBF) and 4-Chloroisobutyrylfentanyl (4Cl-iBF)

  • Compound Description: 4F-iBF and 4Cl-iBF are halogenated derivatives of isobutyrylfentanyl (iBF), a potent synthetic opioid analgesic []. These derivatives have been associated with significant cytotoxic effects in isolated rat hepatocytes, potentially linked to cellular energy stress and oxidative stress [].

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (1l) and 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (1m)

  • Compound Description: These thiophene-2-carboxamide derivatives display potent inhibitory activity against VEGFR1 and P-gp efflux pumps, suggesting their potential as multi-drug resistance-reversal agents in cancer therapy [].

Properties

CAS Number

6577-02-2

Product Name

3-(4-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide

IUPAC Name

3-(4-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide

Molecular Formula

C17H16F3NO3

Molecular Weight

339.31 g/mol

InChI

InChI=1S/C17H16F3NO3/c1-12-2-6-14(7-3-12)23-11-10-16(22)21-13-4-8-15(9-5-13)24-17(18,19)20/h2-9H,10-11H2,1H3,(H,21,22)

InChI Key

AQILAGUUWJDSDN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCCC(=O)NC2=CC=C(C=C2)OC(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)OCCC(=O)NC2=CC=C(C=C2)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.